molecular formula C13H23NO3 B2538054 Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate CAS No. 774184-77-9

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate

Cat. No.: B2538054
CAS No.: 774184-77-9
M. Wt: 241.331
InChI Key: YTJFTNWYNSFBPL-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H23NO3. It is also known by its systematic name, 1-(2,2-dimethyl-1-oxopropyl)-3-piperidinecarboxylic acid ethyl ester . This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate typically involves the esterification of 1-(2,2-dimethyl-1-oxopropyl)-3-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dimethyl-1-oxopropyl)-3-piperidinecarboxylic acid
  • Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate
  • 1-Pivaloylnipecotic acid ethyl ester

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)13(2,3)4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJFTNWYNSFBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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